molecular formula C21H33BN6O5 B145773 Acetylphenylalanyl-prolyl-boroarginine CAS No. 130982-43-3

Acetylphenylalanyl-prolyl-boroarginine

Cat. No.: B145773
CAS No.: 130982-43-3
M. Wt: 460.3 g/mol
InChI Key: FXFYPTZERULUBS-SQNIBIBYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DuP 714 is synthesized through the formal reaction of equimolar amounts of acetyl-D-phenylalanyl-prolyl-boroarginine and hydrogen chloride . The reaction conditions typically involve controlled environments to ensure the stability and purity of the compound.

Industrial Production Methods

The industrial production of DuP 714 involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

DuP 714 undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group in DuP 714 can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Various substitution reactions can occur, particularly involving the amino and boronic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce modified amino acids .

Scientific Research Applications

DuP 714 has several scientific research applications, including:

Mechanism of Action

DuP 714 exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition reduces the risk of thrombosis and other clot-related conditions .

Comparison with Similar Compounds

Similar Compounds

    Argatroban: Another direct thrombin inhibitor used as an anticoagulant.

    Hirudin: A naturally occurring peptide that inhibits thrombin.

    Bivalirudin: A synthetic peptide that acts as a thrombin inhibitor.

Uniqueness

DuP 714 is unique due to its boronic acid group, which provides specific binding characteristics and potency in thrombin inhibition. This structural feature distinguishes it from other thrombin inhibitors and contributes to its effectiveness as an anticoagulant .

Properties

CAS No.

130982-43-3

Molecular Formula

C21H33BN6O5

Molecular Weight

460.3 g/mol

IUPAC Name

[(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid

InChI

InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1

InChI Key

FXFYPTZERULUBS-SQNIBIBYSA-N

SMILES

B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

Isomeric SMILES

B([C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O

Canonical SMILES

B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

Appearance

Solid powder

130982-43-3

Synonyms

Ac-Phe-Pro-boroArg-OH
acetylphenylalanyl-prolyl-boroarginine
Dup 714
Dup-714
DuP714

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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